molecular formula C15H21N3O2 B12888539 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone CAS No. 91703-12-7

5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone

Cat. No.: B12888539
CAS No.: 91703-12-7
M. Wt: 275.35 g/mol
InChI Key: YJNXXQSTMMENPY-UHFFFAOYSA-N
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Description

5-(4-(4-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a piperazine ring, which is further connected to a pyrrolidinone moiety. It has been studied for its potential pharmacological properties, particularly in the context of neurodegenerative diseases and psychiatric disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(4-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one typically involves the reaction of 4-methoxyphenylpiperazine with a suitable pyrrolidinone derivative. One common method involves the use of a nucleophilic substitution reaction where the piperazine nitrogen attacks the carbonyl carbon of the pyrrolidinone, forming the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

5-(4-(4-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-(4-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets in the body. It has been shown to act as an inhibitor of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. By inhibiting this enzyme, the compound can increase the levels of acetylcholine in the brain, potentially improving cognitive function and alleviating symptoms of neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-(4-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct pharmacological properties.

Properties

CAS No.

91703-12-7

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

5-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidin-2-one

InChI

InChI=1S/C15H21N3O2/c1-20-13-4-2-12(3-5-13)17-8-10-18(11-9-17)14-6-7-15(19)16-14/h2-5,14H,6-11H2,1H3,(H,16,19)

InChI Key

YJNXXQSTMMENPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3CCC(=O)N3

Origin of Product

United States

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